molecular formula C10H12O4 B14637186 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 52935-95-2

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B14637186
CAS No.: 52935-95-2
M. Wt: 196.20 g/mol
InChI Key: IXEUBGBRQYTUMI-UHFFFAOYSA-N
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Description

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is a specialized organic compound with the molecular formula C10H12O4. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, two keto groups, and an allyl group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Allylation: An allyl group is introduced to the cyclohexane ring through an allylation reaction.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions include:

    Hydroxyl Derivatives: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

    Extended Carbon Chains: From allylation reactions.

Scientific Research Applications

3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dioxo-4-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Allyl-3,5-Dioxo-1-Cyclohexanecarboxylate: Similar structure but with a methyl ester group.

    1-Cyclohexene-1-carboxylic acid: Lacks the keto and allyl groups.

    (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Contains a hydroxyl group and different substituents.

Properties

CAS No.

52935-95-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3,5-dioxo-4-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-2-3-7-8(11)4-6(10(13)14)5-9(7)12/h2,6-7H,1,3-5H2,(H,13,14)

InChI Key

IXEUBGBRQYTUMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CC(CC1=O)C(=O)O

Origin of Product

United States

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